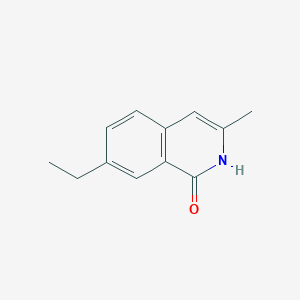

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-ethyl-3-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-10-6-8(2)13-12(14)11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

LRKFFVGORYFGFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-methylphenylamine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroisoquinolinone Derivatives

Substituent Effects on Physicochemical Properties

- Alkyl Groups (Ethyl/Methyl) : The ethyl and methyl groups in the target compound likely enhance lipophilicity (logP ~2–3 estimated), favoring membrane permeability compared to polar substituents like nitro or methoxy groups. However, this may reduce water solubility, a common trade-off in drug design.

- Electron-Withdrawing Groups (Nitro, Bromo): The nitro group in 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one increases reactivity and hydrogen-bonding capacity, critical for its enzyme inhibition and chaperone activity .

- Aromatic Substituents (Phenyl, Quinolyl): The phenyl group in 7-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one enhances stability in catalytic and material science applications via π-stacking . The quinolyl moiety in ’s compound contributes to extended conjugation, possibly improving binding affinity to biological targets.

Analytical Characterization

- Spectroscopic Data: The methoxyethyl-phenylethynyl derivative () shows distinct 13C NMR peaks at δ 163.4 (C=O) and 162.2 (aromatic C), along with HRMS confirmation (m/z 433.1555) . Similar techniques would be essential for verifying the structure of this compound.

- Thermal Stability: Pharmacological chaperones like the 3-amino-2-benzyl-7-nitro derivative increase PAH thermal stability by ~10–15°C, a property unlikely in the target compound due to its lack of stabilizing substituents .

Biological Activity

7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a dihydroisoquinoline core with specific substitutions, has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an ethyl group at the 7-position and a methyl group at the 3-position of the isoquinoline framework. This substitution pattern is crucial for its chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethyl at 7-position, Methyl at 3-position | Potential antimicrobial and anticancer properties |

| Isoquinoline | Parent compound with similar core structure | Different biological activities |

| Quinoline | Nitrogen atom in a different position | Distinct chemical properties |

| Indole | Fused benzene and pyrrole ring | Known for a wide range of biological activities |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be below 25 μM, indicating potent activity .

Case Study: In Vitro Anti-Proliferative Activity

A comparative study evaluated various compounds against human cancer cell lines using the MTT assay. The results are summarized in the table below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | < 25 |

| MCF-7 | < 25 | |

| Doxorubicin | HepG2 | 0.5 |

| MCF-7 | 0.6 |

The above data highlights that while this compound shows promising anticancer effects, standard chemotherapy agents like Doxorubicin remain more potent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets within cells, influencing enzymatic activities or receptor functions. Notably, its interaction with sigma receptors has been highlighted in research focused on imaging techniques such as Positron Emission Tomography (PET) for cancer diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.